molecular formula C10H16O2 B6617433 1-cyclopentylcyclobutane-1-carboxylic acid CAS No. 1522673-27-3

1-cyclopentylcyclobutane-1-carboxylic acid

Cat. No.: B6617433
CAS No.: 1522673-27-3
M. Wt: 168.23 g/mol
InChI Key: XJRAKGLEHFAIBL-UHFFFAOYSA-N
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Description

1-Cyclopentylcyclobutane-1-carboxylic acid is a fascinating organic compound characterized by its unique structure, which includes a cyclopentyl group attached to a cyclobutane ring with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopentylcyclobutane-1-carboxylic acid can be synthesized through several methods, including:

  • Cycloaddition reactions:

  • Hydrogenation of unsaturated precursors: This method involves the reduction of a precursor molecule containing double or triple bonds to form the desired compound.

  • Functional group transformations: Converting existing functional groups in a precursor molecule to the carboxylic acid group.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that optimize yield and purity. These methods may involve the use of catalysts, high-pressure reactors, and controlled temperature conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

  • Substitution: The cyclopentyl or cyclobutane rings can undergo substitution reactions with different reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation: Esters, amides, and other oxidized derivatives.

  • Reduction: Alcohols and other reduced derivatives.

  • Substitution: Substituted cyclopentyl or cyclobutane derivatives.

Scientific Research Applications

1-Cyclopentylcyclobutane-1-carboxylic acid has several applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity and interactions with biological molecules.

  • Medicine: Explored for its therapeutic potential in drug development and as a precursor for pharmaceutical compounds.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-cyclopentylcyclobutane-1-carboxylic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context in which the compound is used.

Comparison with Similar Compounds

1-Cyclopentylcyclobutane-1-carboxylic acid can be compared to other similar compounds, such as:

  • Cyclopentanecarboxylic acid: Similar structure but lacks the cyclobutane ring.

  • Cyclobutane-1-carboxylic acid: Lacks the cyclopentyl group.

  • Cyclopentylcyclopropane-1-carboxylic acid: Similar but with a cyclopropane ring instead of cyclobutane.

Properties

IUPAC Name

1-cyclopentylcyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c11-9(12)10(6-3-7-10)8-4-1-2-5-8/h8H,1-7H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRAKGLEHFAIBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2(CCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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